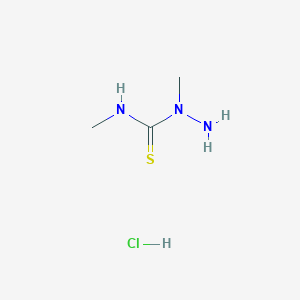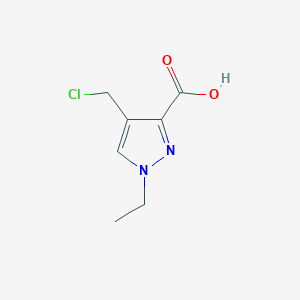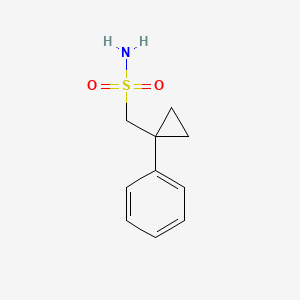
1-Amino-1,3-dimethylthiourea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1,3-dimethylthiourea hydrochloride is an organosulfur compound with the molecular formula C₃H₁₀ClN₃S. It is a derivative of thiourea, where the thiourea core is substituted with amino and methyl groups. This compound is primarily used in research and development due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1,3-dimethylthiourea hydrochloride can be synthesized through the reaction of 1,3-dimethylthiourea with an appropriate amine under acidic conditions. The hydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture. The reaction typically involves:
Reactants: 1,3-dimethylthiourea and an amine
Conditions: Acidic medium, typically using hydrochloric acid
Procedure: The reactants are mixed and heated under reflux, followed by the addition of hydrochloric acid to precipitate the hydrochloride salt.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1,3-dimethylthiourea hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones
Reduction Products: Thiols and amines
Substitution Products: Various substituted thiourea derivatives
Scientific Research Applications
1-Amino-1,3-dimethylthiourea hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-amino-1,3-dimethylthiourea hydrochloride involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can inhibit enzyme activity or alter biochemical pathways. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress in biological systems.
Comparison with Similar Compounds
Thiourea: The parent compound, with similar reactivity but lacking the amino and methyl substitutions.
1,3-Dimethylthiourea: Similar structure but without the amino group.
3-Amino-1,3-dimethylthiourea: Another derivative with a different substitution pattern.
Uniqueness: 1-Amino-1,3-dimethylthiourea hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C3H10ClN3S |
|---|---|
Molecular Weight |
155.65 g/mol |
IUPAC Name |
1-amino-1,3-dimethylthiourea;hydrochloride |
InChI |
InChI=1S/C3H9N3S.ClH/c1-5-3(7)6(2)4;/h4H2,1-2H3,(H,5,7);1H |
InChI Key |
QRYNIYMDKLHSBX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








amine](/img/structure/B13231576.png)




![2-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13231614.png)
![6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13231615.png)
![6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13231620.png)
